![molecular formula C16H27NO3 B2470858 Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate CAS No. 2567495-25-2](/img/structure/B2470858.png)

Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

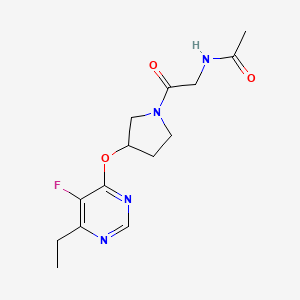

Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate is a chemical compound with the CAS Number: 2567495-25-2 . It has a molecular weight of 281.4 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H27NO3/c1-15(2,3)20-14(19)17-12-8-9-13(18)16(17)10-6-4-5-7-11-16/h4-12H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate and its derivatives play a significant role in the synthesis of novel compounds. Meyers et al. (2009) describe efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound useful for selective derivation on azetidine and cyclobutane rings, providing access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Utility in Spirocyclic Compounds Synthesis The compound finds utility in the synthesis of spirocyclic compounds, as described by Moskalenko and Boev (2012), who developed a general procedure for synthesizing spirocyclic 3-oxotetrahydrofurans with potential biological activity (Moskalenko & Boev, 2012).

Key Element in Antiviral Synthesis López et al. (2020) demonstrated the transformation of tert-butyl (S)-4-methyleneprolinate into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the industrial synthesis of the antiviral ledipasvir (López et al., 2020).

Catalytic and Enantioselective Preparation The compound is involved in catalytic and enantioselective preparations of proline scaffolds, which are frequently used in medicinal chemistry for various applications (López et al., 2020).

Preparation of N-Boc-amino Acids Rao et al. (2017) described a new reagent, tert-butyl (2,4-dioxo-3-azaspiro[5,5]undecan-3-yl) carbonate (Boc-OASUD), for preparing N-Boc-amino acids, highlighting its stability and efficiency (Rao et al., 2017).

Application in X-ray Crystallography Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, which was then used in X-ray crystallography for structural analysis (Moriguchi et al., 2014).

Intramolecular Spirocyclization Juinn-Yao Wu et al. (2019) developed an intramolecular spirocyclization of N-p-NO2-benzoylacrylamides using copper-tert-butyl hydroperoxide, showcasing its utility in the preparation of phosphonated or trifluoromethylated azaspiro[4.5]decadientriones (Juinn-Yao Wu et al., 2019).

Mecanismo De Acción

While the specific mechanism of action for Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate is not mentioned, compounds of similar structure are often used in PROTAC development for targeted protein degradation . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to ubiquitination and subsequent degradation of the target protein .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO3/c1-15(2,3)20-14(19)17-12-8-9-13(18)16(17)10-6-4-5-7-11-16/h4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQVHONSFOKLOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=O)C12CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2470780.png)

![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2470786.png)

![N-(2-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2470787.png)

![2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2470788.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethylsulfonylbenzamide](/img/structure/B2470790.png)

![tert-Butyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate](/img/structure/B2470791.png)

![(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B2470792.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-3-(4-methoxyanilino)-N-methyl-2-phenylacrylamide](/img/structure/B2470793.png)

![N-[2-(2,3-Dihydroindol-1-yl)propyl]prop-2-enamide](/img/structure/B2470796.png)